molecular formula C8H13NO B3282378 2,2,5-trimethyl-1,6-dihydropyridin-3(2{H})-one CAS No. 749808-46-6

2,2,5-trimethyl-1,6-dihydropyridin-3(2{H})-one

Cat. No.: B3282378
CAS No.: 749808-46-6
M. Wt: 139.19 g/mol
InChI Key: SKNFWIOLLHPFOP-UHFFFAOYSA-N
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Description

2,2,5-Trimethyl-1,6-dihydropyridin-3(2H)-one is a six-membered heterocyclic compound featuring a partially unsaturated pyridinone ring with three methyl substituents at positions 2, 2, and 4. The dihydropyridinone scaffold is characterized by a conjugated enone system (C=O and C=C bonds), which confers unique electronic properties and reactivity.

Properties

IUPAC Name

3,6,6-trimethyl-1,2-dihydropyridin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-6-4-7(10)8(2,3)9-5-6/h4,9H,5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKNFWIOLLHPFOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(NC1)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,5-trimethyl-1,6-dihydropyridin-3(2{H})-one typically involves the cyclization of appropriate precursors under controlled conditions. Common methods might include:

    Cyclization Reactions: Using precursors like 2,2,5-trimethyl-1,6-dihydroxyhexane under acidic or basic conditions.

    Catalytic Methods: Employing catalysts such as Lewis acids to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods would likely scale up the laboratory synthesis, optimizing for yield and purity. This might involve:

    Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.

    Purification Techniques: Such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2,2,5-trimethyl-1,6-dihydropyridin-3(2{H})-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Reacting with nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Pharmaceutical Applications

2,2,5-trimethyl-1,6-dihydropyridin-3(2{H})-one serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to participate in reactions that lead to biologically active molecules.

  • Case Study : Research has shown that derivatives of this compound can act as calcium channel blockers, which are crucial in the treatment of cardiovascular diseases. For instance, studies have synthesized related dihydropyridine compounds that demonstrate significant antihypertensive activity .

Organic Synthesis

The compound is utilized as a versatile building block in organic synthesis due to its unique reactivity.

  • Synthesis of Dihydropyridines : It can be employed in the synthesis of 1,4-dihydropyridine derivatives through condensation reactions with aldehydes and ketones. These derivatives are known for their pharmacological properties and are used in treating conditions such as hypertension and angina .
Reaction TypeReactantsProductsReference
CondensationAldehyde + this compoundDihydropyridine derivative

Material Science

The compound's properties make it suitable for applications in material sciences, particularly in the development of polymers.

  • Polymer Chemistry : It can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Research indicates that incorporating nitrogen heterocycles into polymer backbones can improve the material's performance under thermal stress .
Property EnhancedPolymer TypeEffectReference
Thermal StabilityPolymeric MaterialsIncreased resistance to thermal degradation

Agrochemical Applications

Emerging studies suggest potential applications in agrochemicals where this compound could serve as a precursor for developing new pesticides or herbicides.

  • Research Insight : The nitrogen heterocycle is being investigated for its ability to modulate plant growth or act as a biocontrol agent against pests .

Mechanism of Action

The mechanism of action of 2,2,5-trimethyl-1,6-dihydropyridin-3(2{H})-one would depend on its specific interactions with molecular targets. This might involve:

    Binding to Enzymes: Inhibiting or activating enzymatic activity.

    Interacting with Receptors: Modulating receptor function and signaling pathways.

    Altering Cellular Processes: Affecting cell proliferation, apoptosis, or other cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and spectroscopic differences between 2,2,5-trimethyl-1,6-dihydropyridin-3(2H)-one and analogous compounds:

Compound Substituents Synthetic Method Physical Properties Key Spectroscopic Data Ref.
2,2,5-Trimethyl-1,6-dihydropyridin-3(2H)-one 2,2,5-trimethyl Not explicitly described (inferred from related syntheses) Likely low melting point (oil-like) Predicted $^1$H NMR: δ ~1.2–1.5 (s, 6H, 2×CH$3$), δ ~2.1 (s, 3H, 5-CH$3$)
cis-6-Hydroxy-2-methyl-1-tosyl-1,6-dihydropyridin-3(2H)-one (4a) 2-CH$_3$, 6-OH, 1-tosyl Vanadium-catalyzed aza-Achmatowicz rearrangement Solid (76% yield) $^1$H NMR: δ 2.35 (s, 3H, CH$_3$), δ 6.16 (s, 1H, pyrimidine-H), δ 10.41 (s, OH)
(S)-2-Phenyl-1-tosyl-1,6-dihydropyridin-3(2H)-one (7) 2-Ph, 1-tosyl Biomass-derived furfural synthesis Crystalline (X-ray confirmed) HPLC retention time consistent with (S)-configuration; NOE confirms stereochemistry
1-(2,4,6-Trimethyl)phenyl-3-methylhexahydropyrimidine (6d) 2,4,6-trimethylphenyl, 3-CH$_3$ Cyclocondensation of thiourea derivatives Oil $^1$H NMR: δ 2.24–2.31 (s, 12H, CH$_3$), δ 6.81 (s, 2H, aromatic)
3-(2-Hydroxyphenyl)-7-methyl-1-phenyltriazolo-pyrimidin-5(1H)-one (13) Triazolo-pyrimidinone core, 7-CH$_3$ Multi-step heterocyclization Yellow-brown solid (mp 184°C) IR: 3433 cm$^{-1}$ (OH), 1680 cm$^{-1}$ (C=O); MS: m/z 318 (M$^+$)

Key Comparisons

Substituent Effects on Reactivity and Solubility :

  • The target compound ’s three methyl groups enhance hydrophobicity compared to 4a (hydroxyl and tosyl groups) and 7 (phenyl and tosyl), which exhibit polar or π-π interactions .
  • 6d ’s trimethylphenyl group results in an oily consistency, suggesting that bulky alkyl/aryl substituents reduce crystallinity, a trend likely applicable to the target compound .

Stereochemical Control :

  • 4a and 7 demonstrate strict stereochemical outcomes (cis-geometry or S-configuration) due to steric and electronic directing groups (e.g., tosyl), whereas the target compound’s stereochemistry may be less constrained due to symmetrical methyl substitution .

Spectroscopic Signatures :

  • The absence of hydroxyl or aryl protons in the target compound distinguishes its $^1$H NMR profile from 4a (δ 10.41, OH) and 7 (aromatic protons). Methyl resonances (δ ~1.2–2.1) dominate, analogous to 6d .

Research Implications

The structural and functional diversity of dihydropyridinones highlights their versatility in medicinal and materials chemistry. The target compound’s methyl-rich scaffold may favor applications in lipid-soluble drug delivery or as a precursor for alkylation reactions. Further studies should prioritize synthesizing 2,2,5-trimethyl-1,6-dihydropyridin-3(2H)-one to validate its properties and explore catalytic or biological activities.

Biological Activity

2,2,5-trimethyl-1,6-dihydropyridin-3(2{H})-one is a heterocyclic organic compound characterized by its unique structure and potential biological activities. This compound has garnered interest in various fields, including medicinal chemistry and pharmacology, due to its diverse biological properties.

  • Molecular Formula : C₈H₁₃NO
  • Molecular Weight : 139.19 g/mol
  • CAS Number : 749808-46-6
  • Physical State : Solid
  • Melting Point : Predicted around 221.9 °C
  • Density : Approximately 0.936 g/cm³

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions using appropriate precursors. Common methods include:

  • Cyclization Reactions : Utilizing precursors such as 2,2,5-trimethyl-1,6-dihydroxyhexane under acidic or basic conditions.
  • Catalytic Methods : Employing Lewis acids to facilitate the cyclization process.
  • Purification Techniques : Crystallization or chromatography to isolate the desired product.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • Enzyme Interaction : It may inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound can interact with receptors to modulate signaling pathways.
  • Cellular Effects : It has potential effects on cell proliferation and apoptosis.

Pharmacological Studies

Research indicates that compounds similar to this compound exhibit promising pharmacological profiles:

  • Anti-inflammatory Activity : Some studies suggest that derivatives of this compound may possess anti-inflammatory properties without significant side effects .
  • CNS Activity : Compounds within this class have shown potential in treating neurological disorders such as Alzheimer's disease and schizophrenia by acting on muscarinic receptors .
  • PDE Inhibition : Certain derivatives exhibit good phosphodiesterase (PDE) inhibitory activity, which is beneficial for treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .

Study 1: PDE Inhibition

A study evaluated a series of compounds related to dihydropyridine derivatives that showed strong PDE4 inhibitory activity. These compounds were noted for their anti-inflammatory effects without emetic side effects .

Study 2: Neurological Applications

Research on muscarinic agonists revealed that certain derivatives of dihydropyridine compounds could be effective in treating neurological disorders by selectively targeting M(1), M(2), and M(4) receptors . This suggests a pathway for developing new treatments for conditions like schizophrenia and chronic pain.

Comparative Analysis with Related Compounds

Compound NameStructureBiological Activity
This compoundStructurePDE inhibition; anti-inflammatory
2,2,5-trimethyl-1,6-dihydropyridin-3-oneLacks hydrogen at the 2-positionSimilar pharmacological properties
2,4,6-trimethyl-1,4-dihydropyridineDifferent substitution patternKnown for cardiovascular benefits

Q & A

Basic Research Questions

Q. What experimental methods are recommended for determining the crystal structure of 2,2,5-trimethyl-1,6-dihydropyridin-3(2H)-one?

  • Methodology : Use single-crystal X-ray diffraction (SCXRD) with a Bruker SMART APEX CCD diffractometer (MoKα radiation, λ = 0.71073 Å). Refinement via SHELXL2018 and analysis with DIAMOND software can resolve bond lengths, angles, and hydrogen-bonding networks. For example, bond lengths (e.g., C1–O1 = 1.3792 Å) and angles (e.g., O1–C1–C2 = 123.44°) are critical for validating molecular geometry .
  • Key Parameters : Cell dimensions (e.g., monoclinic system, a = 16.9457 Å, β = 116.986°), Z = 8, and R-factor refinement (R = 0.039) ensure precision .

Q. How can synthetic routes for 2,2,5-trimethyl-1,6-dihydropyridin-3(2H)-one be optimized for dendrimer applications?

  • Methodology : Employ anhydride-catalyzed esterification to protect hydroxyl groups, a strategy adapted from bis-MPA dendrimer synthesis. Key intermediates like 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid (C₈H₁₄O₄) can be synthesized via acetal protection, with equatorial carboxyl group positioning confirmed by SCXRD .
  • Critical Steps : Monitor reaction efficiency using TLC and NMR to ensure complete deprotection and avoid branching defects .

Advanced Research Questions

Q. What conformational deviations exist in the 1,3-dioxane ring of related intermediates, and how do they affect reactivity?

  • Methodology : Perform puckering analysis (Q = 0.5540 Å, θ = 176.65°) to quantify chair conformations. For example, the O2–C1–C2–C5 torsion angle (−159.88°) indicates alignment of the carboxyl group with the dioxane plane, influencing hydrogen-bonding patterns (e.g., O–H⋯O chains along the c-axis) .
  • Implications : Deviations in chair conformations (e.g., ψ = 301.8° vs. 73.5° in anhydride forms) may alter steric hindrance during esterification .

Q. How do hydrogen-bonding networks in the crystal lattice influence the compound’s stability?

  • Methodology : Analyze supramolecular features via SCXRD. In 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid, O–H⋯O chains (e.g., O2–H2⋯O3) and C–H⋯O interactions create a 3D network. Hydrogen-bond distances (e.g., 2.54 Å for C3–H3B⋯O4) and angles (108.3°) are critical for lattice energy calculations .
  • Contradictions : Unlike typical carboxylic acid dimers, this compound forms zigzag chains, suggesting unique packing dynamics .

Q. How should researchers resolve discrepancies in crystallographic data (e.g., bond lengths vs. angles)?

  • Methodology : Cross-validate using anisotropic displacement parameters (e.g., Uiso values for H3 = 0.025 Ų) and refine via full-matrix least-squares on F². Address outliers (e.g., Δρmax = 0.44 eÅ⁻³) by re-examining electron density maps .
  • Example : The C4–C7 bond (1.5129 Å) may appear strained; compare with DFT-optimized geometries to assess experimental vs. theoretical validity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,5-trimethyl-1,6-dihydropyridin-3(2{H})-one
Reactant of Route 2
2,2,5-trimethyl-1,6-dihydropyridin-3(2{H})-one

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